molecular formula C22H19Cl2NO3 B2794162 5-[(3,4-dichlorophenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one CAS No. 898440-20-5

5-[(3,4-dichlorophenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2794162
CAS No.: 898440-20-5
M. Wt: 416.3
InChI Key: HKGBUIPDYIPODC-UHFFFAOYSA-N
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Description

5-[(3,4-dichlorophenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one is a synthetic organic compound with a complex structure It features a pyranone ring, a dichlorophenyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dichlorophenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps. One common approach is to start with the preparation of the pyranone ring, followed by the introduction of the dichlorophenyl group and the tetrahydroquinoline moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dichlorophenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

5-[(3,4-dichlorophenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorophenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-[(3,4-dichlorophenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4H-pyran-4-one: Similar structure but with an isoquinoline moiety.

    5-[(3,4-dichlorophenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-thione: Similar structure but with a thione group instead of a ketone.

Uniqueness

The uniqueness of 5-[(3,4-dichlorophenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methoxy]-2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c23-18-8-7-15(10-19(18)24)13-28-22-14-27-17(11-21(22)26)12-25-9-3-5-16-4-1-2-6-20(16)25/h1-2,4,6-8,10-11,14H,3,5,9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGBUIPDYIPODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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